

physical and chemical properties of 1-Salicylate glucuronide.

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Compound of Interest

Compound Name: 1-Salicylate glucuronide

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1-Salicylate Glucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Salicylate glucuronide, also known as salicylic acid phenolic glucuronide, is a primary metabolite of salicylic acid, the active metabolite of aspirin. Its formation, mediated by UDP-glucuronosyltransferases (UGTs), is a crucial step in the detoxification and elimination of salicylates from the body. This technical guide provides an in-depth overview of the physical and chemical properties of **1-salicylate glucuronide**, detailed experimental protocols for its analysis, and a summary of its metabolic pathway.

Physical and Chemical Properties

1-Salicylate glucuronide is a white to off-white solid.[1] While it is known to be a solid, a specific melting point for a crystalline form has not been reported in the literature, likely due to difficulties in its isolation in a pure crystalline state.[2] Similarly, a boiling point has not been determined due to the compound's thermal lability. It is slightly soluble in water and methanol. [3][4]

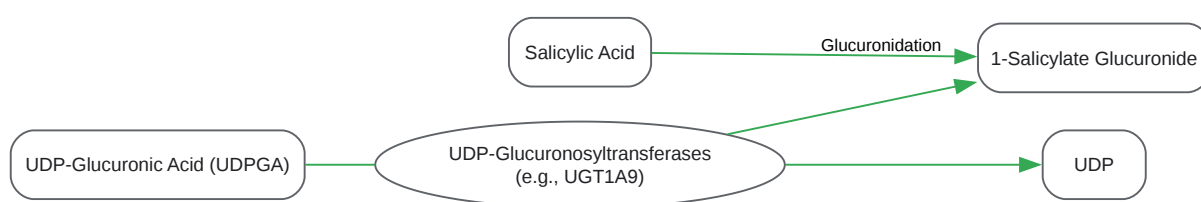
Table 1: Physical and Chemical Properties of **1-Salicylate Glucuronide**

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₄ O ₉	[5]
Molecular Weight	314.24 g/mol	[5]
Physical State	Solid	[1][6]
Solubility	Slightly soluble in water and methanol	[3][4]
pKa	Data not available	

Metabolic Pathway: Glucuronidation of Salicylic Acid

The primary pathway for the metabolism of salicylic acid is glucuronidation, which occurs mainly in the liver and to a lesser extent in the kidneys. This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are involved in the formation of **1-salicylate glucuronide**, with UGT1A9 being identified as a key enzyme in this biotransformation.[3]

The reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the phenolic hydroxyl group of salicylic acid, forming an ether linkage. This conjugation increases the water solubility of salicylic acid, facilitating its excretion in urine.



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Metabolic pathway of salicylic acid to **1-salicylate glucuronide**.

Experimental Protocols

Synthesis of 1-Salicylate- β -D-glucuronide

While a detailed, step-by-step protocol for the synthesis of **1-salicylate glucuronide** is not readily available in a single source, a general approach can be outlined based on established methods for O-glucuronide synthesis. The synthesis typically involves the protection of the carboxyl group of salicylic acid, followed by a Koenigs-Knorr reaction with a protected glucuronic acid donor, and subsequent deprotection steps.

General Steps:

- **Protection of Salicylic Acid:** The carboxylic acid group of salicylic acid is protected, for example, as a methyl ester, to prevent its participation in the subsequent glycosylation reaction.
- **Preparation of the Glucuronide Donor:** A suitable glucuronic acid donor, such as a protected glucuronyl bromide or trichloroacetimidate, is prepared. The hydroxyl groups of the glucuronic acid are typically protected with acetyl or benzyl groups.
- **Glycosylation Reaction:** The protected salicylic acid is reacted with the glucuronide donor in the presence of a promoter, such as a silver or mercury salt, to form the protected **1-salicylate glucuronide**.
- **Deprotection:** The protecting groups on the glucuronic acid moiety and the salicylic acid are removed to yield the final product.

Purification of 1-Salicylate Glucuronide

Purification of **1-salicylate glucuronide** from a reaction mixture or biological sample can be achieved using preparative high-performance liquid chromatography (HPLC).^{[7][8]}

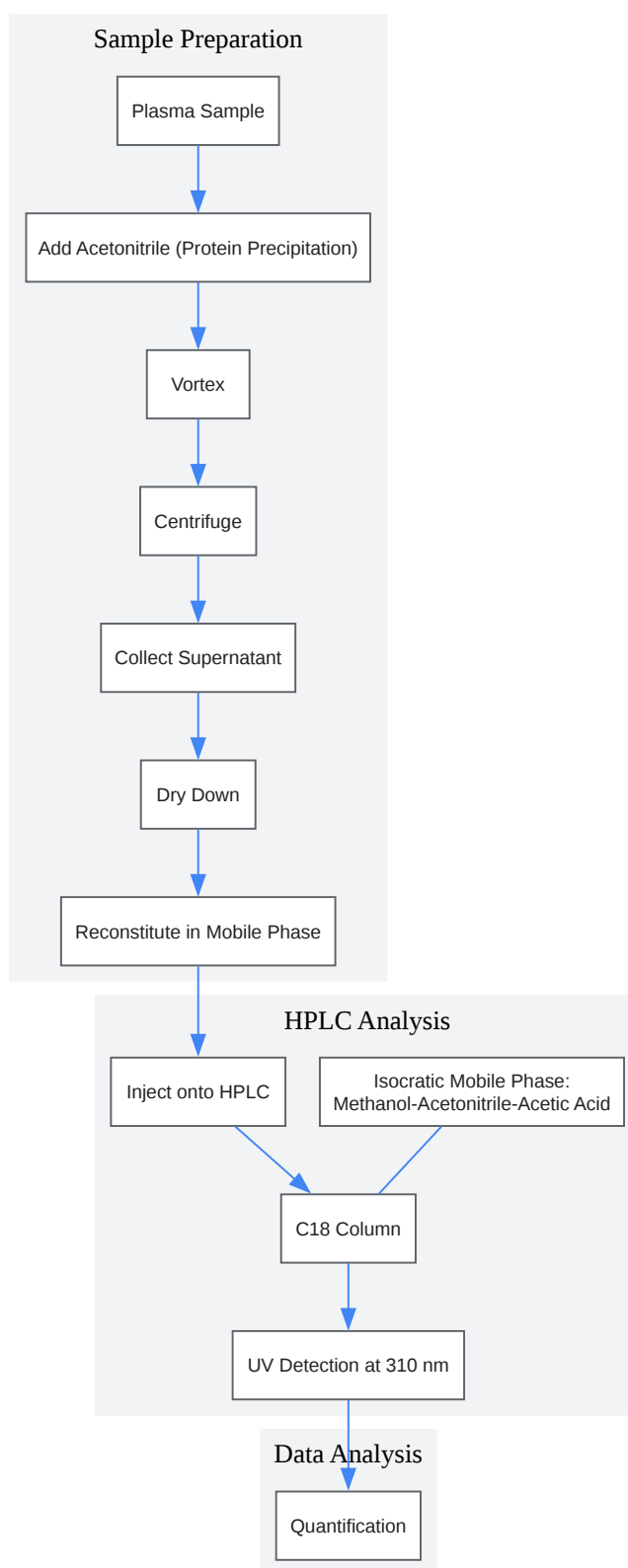
Protocol Outline:

- **Column:** A reversed-phase C18 column is typically used.
- **Mobile Phase:** A gradient of a weak acid (e.g., acetic acid or formic acid) in water and an organic solvent (e.g., methanol or acetonitrile) is employed to elute the compound.

- **Detection:** The eluting fractions are monitored using a UV detector.
- **Fraction Collection:** The fractions containing the purified **1-salicylate glucuronide** are collected.
- **Solvent Evaporation:** The solvent is removed from the collected fractions, for example, by lyophilization, to obtain the purified solid product.

HPLC Analysis of 1-Salicylate Glucuronide in Human Plasma

The following protocol details a method for the quantitative analysis of **1-salicylate glucuronide** in human plasma.[\[9\]](#)



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Experimental workflow for HPLC analysis of **1-salicylate glucuronide**.

Detailed Method:

- Sample Preparation:
 - To a volume of plasma, add a precipitating agent such as acetonitrile in a 1:2 or 1:3 (v/v) ratio to precipitate proteins.[10]
 - Vortex the mixture thoroughly.
 - Centrifuge to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a clean tube.
 - Evaporate the supernatant to dryness under a stream of nitrogen.
 - Reconstitute the residue in the HPLC mobile phase.
- HPLC Conditions:
 - Column: A reversed-phase C18 column (e.g., 15 cm length).[9]
 - Mobile Phase: An isocratic mixture of methanol, acetonitrile, and 25 mM acetic acid.[9]
 - Flow Rate: A typical flow rate would be in the range of 0.8-1.2 mL/min.
 - Injection Volume: 20-50 μ L.
 - Detection: UV detection at 310 nm.[9]
- Quantification:
 - A calibration curve is constructed using standards of known concentrations of **1-salicylate glucuronide**.
 - The concentration of **1-salicylate glucuronide** in the plasma sample is determined by comparing its peak area to the calibration curve.

Spectral Data

Table 2: Spectral Data of **1-Salicylate Glucuronide**

Data Type	Key Features	Source(s)
Mass Spectrometry (MS)	[M-H] ⁻ : m/z 313. Characteristic Fragments: m/z 175 (glucuronic acid moiety), m/z 137 (salicylic acid moiety). ^[1]	^[1]
¹ H NMR	Data not specifically available for 1-Salicylate glucuronide. Characteristic signals for the salicylic acid and glucuronic acid moieties would be expected.	
¹³ C NMR	Data not specifically available for 1-Salicylate glucuronide. Characteristic signals for the salicylic acid and glucuronic acid moieties would be expected.	

Conclusion

1-Salicylate glucuronide is a key metabolite in the disposition of salicylic acid. Understanding its physical and chemical properties, as well as the methods for its synthesis and analysis, is essential for researchers in pharmacology, drug metabolism, and toxicology. The information and protocols provided in this guide offer a comprehensive resource for professionals working with this important compound. Further research to determine its pKa and detailed NMR spectral data would be beneficial for a more complete characterization.

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